molecular formula C13H15N3O3 B5534046 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide

4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide

Cat. No. B5534046
M. Wt: 261.28 g/mol
InChI Key: LLJMAYNIGALNBU-UHFFFAOYSA-N
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Description

4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxamide is part of a broader class of compounds known for their diverse chemical reactions and potential applications in various fields due to their unique molecular structure. These compounds have been synthesized and analyzed using various spectroscopic and computational methods to understand their properties and reactivity patterns.

Synthesis Analysis

The synthesis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, including the compound of interest, involves multi-step chemical reactions characterized by infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), elemental analysis, ultraviolet spectrum (UV), and fluorescence techniques. The process also utilizes X-ray single crystal diffraction for structural characterization (Li et al., 2014).

Molecular Structure Analysis

Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations offer insights into the molecular structures, molecular frontier orbitals, and the spectra of electronic absorption and emission, facilitating a systematic understanding of the structures and optical properties of these compounds (Li et al., 2014).

Chemical Reactions and Properties

Reactivity studies indicate that alkyl-substituted 4-(2′-furyl)pyridines undergo bromination and nitration in the furan ring, but resist electrophilic substitution reactions like acetylation and chloro-aminomethylation. These observations provide valuable information on the chemical behavior and potential reactivity routes for these compounds (Prostakov et al., 1982).

Physical Properties Analysis

Extended hydrogen bonding studies reveal the significance of intramolecular and intermolecular hydrogen bonding in determining the solid-state and solution phase properties of pyridine-dicarboxamides, including variations in extended structures and bonding patterns influenced by substituent modifications (Marlin et al., 2000).

Chemical Properties Analysis

Investigations into the antitubercular activity of N,N-diaryl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides have shown that these compounds exhibit moderate activity against Mycobacterium tuberculosis, highlighting their potential medicinal applications. The study also underscores the importance of structural modification in enhancing biological activity (Amini et al., 2008).

Mechanism of Action

These compounds containing a furan ring bear a nitro group. It targets the protein aldose reductase .

Future Directions

The formation of novel fused heterocyclic rings is an important task for heterocyclic chemists from various points of view. Furthermore, many condensed heterocyclic systems, especially when linked to a pyrimidine ring, play an important role as analgesic .

properties

IUPAC Name

4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-6-9(12(14)17)11(8-4-3-5-19-8)10(13(15)18)7(2)16-6/h3-5,11,16H,1-2H3,(H2,14,17)(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJMAYNIGALNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)N)C2=CC=CO2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

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